molecular formula C27H44O7 B149824 (25S)-Inokosterone CAS No. 19595-18-7

(25S)-Inokosterone

Cat. No. B149824
CAS RN: 19595-18-7
M. Wt: 480.6 g/mol
InChI Key: JQNVCUBPURTQPQ-BMZRUTLMSA-N
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Description

(25S)-Inokosterone is a steroid hormone that is synthesized from cholesterol in the adrenal gland. It is a potent androgen that plays a crucial role in the development and maintenance of male reproductive tissues. In recent years, (25S)-Inokosterone has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and sports.

Scientific Research Applications

1. Insect Metamorphosis and Moulting Activity

  • Inokosterone has been studied for its role in insect metamorphosis and moulting activity. Research conducted on species like Musca domestica and Bombyx mori shows high activity of inokosterone as a moulting hormone (Kobayashi, Takemoto, Ogawa, & Nishimoto, 1967). Similarly, studies on Drosophila Kc cells indicated that certain inokosterone derivatives are among the most active ecdysones known (Lee, Nakanishi, & Cherbas, 1991).

2. Ecdysteroid Receptor Interaction and Synthesis

  • Research on the synthesis and absolute configuration of inokosterone and its epimers highlights its interaction with ecdysteroid receptors. The configuration at C-25 and the substituent at C-26 significantly influence this interaction (Yingyongnarongkul, Kumpun, & Chimnoi, 2005).

3. Antiradiation Properties

  • Inokosterone-containing compounds have been studied for their antiradiation properties. Research indicates these compounds, such as "serpisten" and inokosterone, can normalize phospholipid composition in mice liver and blood erythrocytes, suggesting potential applications in radiation protection (Shevchenko, Zagorskaia, Kudiasheva, & Shishkina, 2007).

4. Protein Synthesis Stimulation

5. Phytoecdysteroid Composition

  • Studies on the phytoecdysteroid composition of plants like Achyranthes bidentata Blume reveal the presence of compounds like (25S)-20,22-O-(R-ethylidene)inokosterone, indicating the natural occurrence and potential extraction methods for inokosterone (Zhang et al., 2012).

properties

IUPAC Name

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R,6S)-2,3,7-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O7/c1-15(14-28)5-6-23(32)26(4,33)22-8-10-27(34)17-11-19(29)18-12-20(30)21(31)13-24(18,2)16(17)7-9-25(22,27)3/h11,15-16,18,20-23,28,30-34H,5-10,12-14H2,1-4H3/t15-,16-,18-,20+,21-,22-,23+,24+,25+,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNVCUBPURTQPQ-BMZRUTLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

25S-Inokosterone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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